(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors in a suitable solvent. For instance, the synthesis of 1,3-diazole derivatives involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO . Another example is the synthesis of 1 and 2-substituted benzimidazoles by the reaction of phenylenediamine with p-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide” is not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amides, for instance, react with azo and diazo compounds to generate toxic gases. They also form flammable gases when reacted with strong reducing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. For instance, 2-ethoxybenzamide, a related compound, is a white or almost-white crystalline powder that is insoluble in water .Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone, has shown potential for developing new anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity against cyclooxygenase enzymes, suggesting their potential in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Applications
The synthesis of 2-chloro-[1,3] benzoxazine ring derivatives using Vilsmeier reagent has been explored for antibacterial purposes. These novel compounds have shown significant antibacterial ability against both gram-negative and gram-positive bacteria, highlighting the potential for developing new antimicrobial agents (Shakir, Saoud, & Hussain, 2020).
Antiviral Research
The creation of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported to show remarkable antiavian influenza virus activity. This research outlines a new synthesis route for compounds demonstrating significant in vitro antiviral activities against bird flu influenza (H5N1), offering insights into developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Novel Inhibitors
Studies on the synthesis of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) have identified compounds with potent inhibitory actions. These findings contribute to understanding how structural modifications can enhance biological activity, providing a basis for developing treatments targeting metabolic diseases (Uto et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-5-30-19-12-10-9-11-17(19)15-26-27-22(28)16-25-24(29)18-13-20(31-6-2)23(33-8-4)21(14-18)32-7-3/h9-15H,5-8,16H2,1-4H3,(H,25,29)(H,27,28)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGMWRASXJANSN-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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